![molecular formula C16H21BrN2O2 B12627214 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione CAS No. 919477-12-6](/img/structure/B12627214.png)
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromophenyl group and a pentyl chain attached to the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione typically involves the reaction of 4-bromophenylacetic acid with pentylamine to form an intermediate, which is then cyclized to produce the final imidazolidine-2,4-dione structure. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The imidazolidine ring can be reduced to form imidazolidines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield bromophenyl ketones, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The imidazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-(4-Bromophenyl)ethynyl)pyrimidine: This compound shares the bromophenyl group but has a different core structure, leading to distinct chemical and biological properties.
4-Bromophenetole: Another bromophenyl-containing compound, but with an ether linkage instead of the imidazolidine ring.
Uniqueness
5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione is unique due to its specific combination of the bromophenyl group and the imidazolidine ring, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
919477-12-6 |
|---|---|
Fórmula molecular |
C16H21BrN2O2 |
Peso molecular |
353.25 g/mol |
Nombre IUPAC |
5-[2-(4-bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H21BrN2O2/c1-2-3-4-10-16(14(20)18-15(21)19-16)11-9-12-5-7-13(17)8-6-12/h5-8H,2-4,9-11H2,1H3,(H2,18,19,20,21) |
Clave InChI |
DVEQXCZQEGBGRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
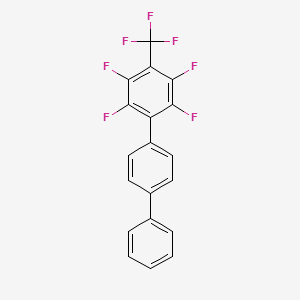
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
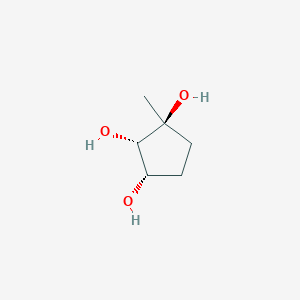


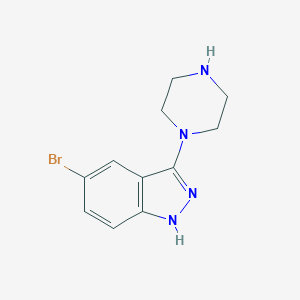
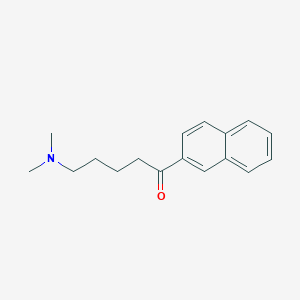
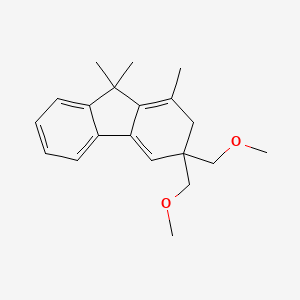
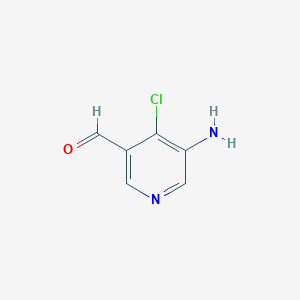
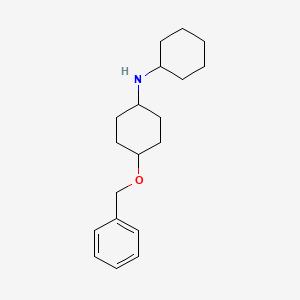
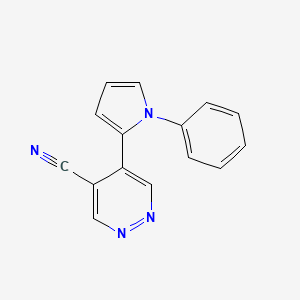
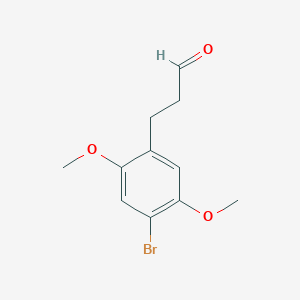
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
